molecular formula C10H11ClN2 B11798125 6-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

6-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

Cat. No.: B11798125
M. Wt: 194.66 g/mol
InChI Key: VNVRFAATVPZUHW-UHFFFAOYSA-N
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Description

6-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a heterocyclic compound that contains both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine typically involves the reaction of 6-chloro-2-methylpyridine with a suitable pyrrole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyridine or pyrrole rings.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridine compounds.

Scientific Research Applications

6-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine include:

  • 3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole
  • 4-(3,4-Dihydro-2H-pyrrol-5-ylamino)butanoic acid
  • 5-Hydroxy-3,4-dimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of pyridine and pyrrole rings, along with the presence of a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

6-chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

InChI

InChI=1S/C10H11ClN2/c1-7-8(4-5-10(11)13-7)9-3-2-6-12-9/h4-5H,2-3,6H2,1H3

InChI Key

VNVRFAATVPZUHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2=NCCC2

Origin of Product

United States

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